molecular formula C12H12N2O3 B1425726 6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1368650-74-1

6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1425726
CAS No.: 1368650-74-1
M. Wt: 232.23 g/mol
InChI Key: NUHVOOYMNIMUDH-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3O3C_{13}H_{13}N_{3}O_{3}, with a molecular weight of approximately 253.26 g/mol. The presence of an ethoxy group at the para position of the phenyl ring enhances its solubility and potentially its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. It has been shown to target various molecular pathways:

  • Enzyme Inhibition : The compound acts by binding to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential cellular processes such as DNA replication and protein synthesis.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit antiproliferative effects against cancer cell lines by inducing apoptosis through mechanisms involving the modulation of Bcl-2 family proteins.
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. In vitro assays have shown that this compound can significantly reduce cell viability in human cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism
MCF-710.5Apoptosis induction
HCT11612.3Cell cycle arrest
A54915.7Inhibition of proliferation

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Enterococcus faecalis16

Case Studies

A notable study highlighted the synthesis and evaluation of a series of pyrimidine derivatives including this compound for their antiproliferative effects against a panel of NCI cancer cell lines. The results indicated that compounds with similar structures exhibited promising cytotoxicity and could serve as lead compounds for further development.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-9-5-3-8(4-6-9)10-7-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHVOOYMNIMUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734929
Record name 6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368650-74-1
Record name 6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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